molecular formula C18H17F B14330599 Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- CAS No. 109970-63-0

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-

Cat. No.: B14330599
CAS No.: 109970-63-0
M. Wt: 252.3 g/mol
InChI Key: FKEAQCNTPIQHMW-UHFFFAOYSA-N
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Description

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- is an organic compound with the molecular formula C18H17F. It is characterized by a benzene ring substituted with a butyl group and a fluorophenyl ethynyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents .

Chemical Reactions Analysis

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through halogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- include:

The uniqueness of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

109970-63-0

Molecular Formula

C18H17F

Molecular Weight

252.3 g/mol

IUPAC Name

1-butyl-4-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C18H17F/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h5-8,11-14H,2-4H2,1H3

InChI Key

FKEAQCNTPIQHMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

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